Mono(4-carboxybutyl) Phthalate
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Overview
Description
Mono(4-carboxybutyl) Phthalate is a versatile chemical compound with the molecular formula C13H14O6This compound is used in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(4-carboxybutyl) Phthalate typically involves the esterification of 1,2-benzenedicarboxylic acid with 4-carboxybutanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Mono(4-carboxybutyl) Phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific reaction conditions such as elevated temperatures and pressures.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters depending on the reagents used.
Scientific Research Applications
Mono(4-carboxybutyl) Phthalate is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Employed in the production of polymers and plasticizers.
Mechanism of Action
The mechanism of action of Mono(4-carboxybutyl) Phthalate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Similar in structure but with a different ester group.
1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester: Known for its antifungal properties.
Phthalic acid (1,2-benzenedicarboxylic acid): The parent compound with two carboxylic acid groups .
Uniqueness
Mono(4-carboxybutyl) Phthalate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in scientific research and industry.
Properties
IUPAC Name |
2-(4-carboxybutoxycarbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c14-11(15)7-3-4-8-19-13(18)10-6-2-1-5-9(10)12(16)17/h1-2,5-6H,3-4,7-8H2,(H,14,15)(H,16,17)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTFBZUGRJWQKY-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10758000 |
Source
|
Record name | 2-[(4-Carboxybutoxy)carbonyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10758000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92569-48-7 |
Source
|
Record name | 2-[(4-Carboxybutoxy)carbonyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10758000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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